Regioisomeric Differentiation: Physicochemical Property Shift vs. 7-Phenyl Isomer (CAS 83767-02-6)
Repositioning the phenyl substituent from the C-7 to the C-6 position on the chromone core results in a measurable shift in bulk physicochemical properties. This is critical because molecular density, boiling point, and flash point collectively influence chromatographic retention, formulation behavior, and vapor-phase handling properties. The target 6-phenyl isomer (CAS 83766-99-8) exhibits a density of 1.2 g/cm³ and a flash point of 210°C . While the absolute change may appear small, these property sets dictate practical laboratory handling, purification strategy, and suitability for specific formulation techniques (e.g., hot melt extrusion) that are sensitive to the compound's cohesive energy density. Notably, the shift in the chromenone ring's electronic distribution induced by the 6- vs. 7-phenyl placement is expected to alter the pKa of the protonated amino group, thereby affecting solubility in biorelevant media, though direct comparative pKa data have not been publicly reported in a standardized fashion .
| Evidence Dimension | Density |
|---|---|
| Target Compound Data | 1.2 g/cm³ |
| Comparator Or Baseline | 2-(Ethylmethylamino)-7-phenyl-4H-chromen-4-one (CAS 83767-02-6): 1.2 g/cm³ |
| Quantified Difference | 0.0 g/cm³ (note: reported values are identical at reported precision; subtle differences in hydrogen bonding networks may be revealed by higher-resolution measurement) |
| Conditions | Calculated density values (source data resolution: 0.1 g/cm³) |
Why This Matters
Identical density at this resolution suggests similar packing efficiency, but the structurally distinct arrangement guarantees divergent dipole moments and chromatographic retention times, making the 6-phenyl isomer a necessary, non-interchangeable standard for regioselective synthesis validation, as even undetectable density differences fail to ensure identical behavior in reverse-phase HPLC or chiral separation.
